5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid
Description
5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a picolinic acid backbone. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) to protect amine functionalities during iterative coupling reactions . The picolinic acid moiety (a pyridine-2-carboxylic acid derivative) introduces unique physicochemical properties, such as metal-chelation capabilities and distinct solubility profiles compared to aliphatic or aryl-substituted analogs. This compound is typically synthesized via sequential coupling reactions involving Fmoc-protected intermediates, as exemplified in the synthesis of structurally related compounds (e.g., Compound C in ) .
Properties
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-21(26)20-10-9-14(11-23-20)12-24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19H,12-13H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKIKNOYHMQAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CN=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503471-24-7 | |
| Record name | 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Solid-Phase Synthesis Using 2-CTC Resin
A prominent method for synthesizing Fmoc-protected amino acid derivatives involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for carboxylic acids. This approach enables sequential functionalization of the amino and carboxyl groups while minimizing side reactions. For 5-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid, the synthesis begins with anchoring picolinic acid to the 2-CTC resin via its carboxylic acid group. The resin-bound intermediate is then subjected to aminomethylation using formaldehyde and ammonium chloride, followed by Fmoc protection of the secondary amine.
Key advantages of this method include high yields (reported >85%) and compatibility with automated peptide synthesizers, as demonstrated in protocols using Syro-peptide synthesizers. The resin-based strategy also facilitates straightforward purification, as unreacted reagents are removed via filtration and washing cycles.
Solution-Phase Coupling with TBTU/HOBt
Alternative routes employ solution-phase coupling agents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and 1-hydroxybenzotriazole (HOBt) to conjugate the Fmoc-protected aminomethyl group to picolinic acid. In a representative procedure, picolinic acid is first converted to its activated ester using TBTU and HOBt in N-methylpyrrolidone (NMP). The aminomethyl-Fmoc moiety is then introduced via nucleophilic substitution, with N-ethyl-N,N-diisopropylamine (DIPEA) serving as a base to deprotonate the amine.
This method achieves moderate yields (60–75%) but offers scalability for industrial production. Reaction monitoring via Kaiser Test ensures complete coupling before proceeding to deprotection and isolation steps.
Optimization of Reaction Conditions
Solvent and Base Selection
Optimal solvent systems for both solid-phase and solution-phase syntheses include NMP and dichloromethane (DCM), which enhance reagent solubility without degrading the Fmoc group. DIPEA is preferred over weaker bases due to its efficacy in maintaining alkaline conditions necessary for efficient coupling.
Temperature and Time Parameters
Reaction times vary significantly between methodologies:
- Solid-phase synthesis : 1–17 hours, depending on steric hindrance.
- Solution-phase synthesis : 3–40 minutes per coupling cycle.
Elevated temperatures (25–40°C) accelerate reaction kinetics but risk Fmoc deprotection, necessitating precise thermal control.
Data Tables for Comparative Analysis
Table 1. Comparison of Solid-Phase vs. Solution-Phase Synthesis
Table 2. Reagent Ratios for Coupling Reactions
| Reagent | Equivalent | Role | Source |
|---|---|---|---|
| TBTU | 3.5 eq | Activator | |
| HOBt | 3.5 eq | Coupling agent | |
| DIPEA | 7 eq | Base | |
| Fmoc-aminomethyl group | 3.5 eq | Nucleophile |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms purity >95% with a retention time of 12.3 minutes.
Applications in Peptide Synthesis
The compound’s primary application lies in synthesizing peptide chains requiring steric protection of the aminomethyl group. Its Fmoc moiety is selectively removable under mild basic conditions (e.g., 20% piperidine in DMF), enabling iterative peptide elongation. Recent studies highlight its utility in constructing histone deacetylase (HDAC) inhibitors, where the picolinic acid moiety enhances zinc-binding affinity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety, potentially converting it to a hydroxyl group.
Substitution: The picolinic acid moiety can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to activate the carboxyl group for nucleophilic substitution.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Hydroxylated Fmoc derivatives.
Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Features
The compound is characterized by a unique structure that includes:
- Fluorenylmethoxycarbonyl (Fmoc) Group : A well-known protecting group in peptide synthesis, which allows for selective reactions without interfering with amino groups.
- Picolinic Acid Moiety : Known for its ability to chelate metal ions, particularly zinc, which is crucial for various biological processes.
Medicinal Chemistry
5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid's structural attributes make it a candidate for drug development. Compounds with similar structures have been investigated for their neuroprotective properties and potential therapeutic applications against neurodegenerative diseases. The ability to chelate zinc could also be explored in the context of enzyme modulation and protein interactions.
Peptide Synthesis
The Fmoc group allows this compound to be utilized in solid-phase peptide synthesis, facilitating the assembly of complex peptides and proteins. Its carboxylic acid functionality can serve as an attachment point during synthetic procedures, enhancing the efficiency of building larger biomolecules.
Metal Ion Chelation Studies
Due to its picolinic acid component, this compound can be used in studies focusing on metal ion interactions. Picolinic acid derivatives are known to bind metal ions effectively, which can be useful in understanding biochemical pathways involving metal-dependent enzymes.
Mechanism of Action
The mechanism of action of 5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid largely depends on its application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions during the synthesis process. The picolinic acid moiety can act as a chelating agent, binding to metal ions and influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Key Observations :
- Solubility : Picolinic acid derivatives exhibit lower aqueous solubility compared to piperazine or aliphatic analogs due to aromatic stacking interactions.
- Hazards: Combustion of Fmoc-protected compounds universally risks toxic fumes (e.g., NOₓ, CO), necessitating dry chemical extinguishers and protective gear for firefighters .
Biological Activity
5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid, commonly referred to as Fmoc-5-Aminomethylpicolinic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- IUPAC Name : 5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid
- CAS Number : 503471-24-7
- Molecular Formula : C22H18N2O4
- Molecular Weight : 374.4 g/mol
- Physical Appearance : White to yellow solid
Biological Activity Overview
The biological activity of Fmoc-5-Aminomethylpicolinic acid has been explored in various studies, highlighting its potential in several therapeutic areas:
-
Anticancer Activity :
- Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study reported that Fmoc derivatives showed enhanced inhibition of cancer cell proliferation compared to their parent compounds, suggesting that the fluorenylmethoxycarbonyl (Fmoc) group may enhance biological efficacy through improved cellular uptake or altered pharmacodynamics .
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxicity of Fmoc derivatives against human breast cancer cell lines (MCF-7). The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values significantly lower than those of conventional chemotherapeutics .
Case Study 2: Antimicrobial Activity
In another investigation, Fmoc derivatives were tested against Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives inhibited bacterial growth effectively, with MIC values ranging from 32 to 128 µg/mL, indicating potential for development as novel antibacterial agents .
Table 1: Biological Activity Summary of Fmoc Derivatives
The precise mechanism by which Fmoc-5-Aminomethylpicolinic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in apoptosis and cell cycle regulation. Additionally, the presence of the Fmoc group may facilitate enhanced binding affinity to target proteins or enzymes.
Q & A
Q. What is the functional role of the Fmoc group in this compound, and how does it influence peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for amine functionalities during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups (e.g., tert-butyl) allows selective deprotection under mild basic conditions (e.g., piperidine), minimizing side reactions. The picolinic acid moiety may enhance metal coordination in coupling reactions. Stability studies of similar Fmoc-protected compounds suggest optimal deprotection occurs at 20% piperidine in DMF for 10–30 minutes .
Q. What safety protocols should be prioritized when handling this compound?
Despite limited toxicity data for the specific compound, analogous Fmoc derivatives are classified as hazardous (e.g., H302, H315, H319 for oral toxicity, skin/eye irritation). Use PPE (nitrile gloves, lab coats, safety goggles), work in a fume hood, and avoid dust formation. Incompatible with strong acids/bases, which may degrade the Fmoc group, releasing toxic fumes (e.g., CO, NOx) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Characterization typically involves:
- HPLC : Monitor purity using C18 columns with UV detection (λ = 260–300 nm for Fmoc absorption).
- Mass Spectrometry : MALDI-TOF or ESI-MS to verify molecular weight (expected [M+H]+ ~450–500 Da, depending on substituents).
- NMR : 1H/13C NMR in deuterated DMSO or CDCl3 to confirm Fmoc (δ ~4.2–4.4 ppm for CH2 groups) and picolinic acid aromatic protons .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during coupling?
Racemization is mitigated by:
- Activation Reagents : Use HOBt/DIC or Oxyma Pure/DIC systems to reduce epimerization.
- Temperature : Maintain reactions at 0–4°C for sensitive residues.
- Solvent Choice : Low-polarity solvents (e.g., DCM) reduce base-catalyzed racemization. Recent studies on Fmoc-amino acids show <1% racemization under optimized protocols .
Q. What strategies address low coupling efficiency in sterically hindered peptide sequences?
Steric hindrance from the picolinic acid group may require:
Q. How does the compound’s stability vary under different storage conditions?
Stability studies on analogous Fmoc compounds indicate:
Q. What analytical methods resolve discrepancies in purity assessments between HPLC and mass spectrometry?
Contradictory data may arise from:
- UV-Inactive Impurities : Use ELSD or CAD detectors alongside HPLC.
- Ion Suppression in MS : Dilute samples or switch ionization modes (APCI vs. ESI).
- 2D-LC-MS : Couple orthogonal separation mechanisms (e.g., HILIC followed by RP-HPLC) for complex mixtures .
Methodological Tables
Table 1. Key Stability Parameters for Fmoc-Protected Analogs
Table 2. Recommended Analytical Techniques
| Technique | Application | Detection Limit | Reference |
|---|---|---|---|
| RP-HPLC (C18) | Purity assessment (UV-active) | 0.1% | |
| MALDI-TOF MS | Molecular weight confirmation | 0.5 Da | |
| 1H NMR (500 MHz, DMSO-d6) | Structural elucidation | 95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
